

Application Notes and Protocols: 4-Cyano-3-methylbenzoic Acid as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 4-Cyano-3-methylbenzoic acid

Cat. No.: B031077

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **4-Cyano-3-methylbenzoic acid** as a versatile intermediate in pharmaceutical synthesis. The primary focus is on its application in the synthesis of a key intermediate for the anticancer drug Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor.

Introduction

4-Cyano-3-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its bifunctional nature, featuring both a carboxylic acid and a nitrile group, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex pharmaceutical compounds. While direct applications are varied, a significant utility lies in its potential conversion to 3-amino-4-methylbenzoic acid, a crucial precursor for the synthesis of the anticancer agent Nilotinib. Nilotinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).^{[1][2]}

Physicochemical Properties of 4-Cyano-3-methylbenzoic Acid

A clear understanding of the physical and chemical properties of **4-Cyano-3-methylbenzoic acid** is essential for its effective use in synthesis.

Property	Value
CAS Number	73831-13-7
Molecular Formula	C ₉ H ₇ NO ₂
Molecular Weight	161.16 g/mol
Appearance	White crystalline solid
Melting Point	216 °C
Boiling Point	349.06 °C at 760 mmHg
Density	1.26 g/cm ³

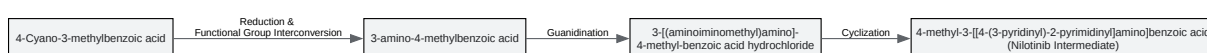
Application in the Synthesis of a Nilotinib Intermediate

4-Cyano-3-methylbenzoic acid can be envisioned as a precursor for the synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate in the production of Nilotinib. This involves a multi-step synthesis, beginning with the transformation of **4-Cyano-3-methylbenzoic acid** to 3-amino-4-methylbenzoic acid.

Synthetic Pathway Overview

The overall synthetic strategy involves two main stages:

- Conversion of **4-Cyano-3-methylbenzoic acid** to 3-amino-4-methylbenzoic acid.
- Synthesis of the Nilotinib intermediate from 3-amino-4-methylbenzoic acid.



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Caption: Synthetic pathway from **4-Cyano-3-methylbenzoic acid** to a key Nilotinib intermediate.

Experimental Protocols

Protocol 1: Synthesis of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride from 3-amino-4-methylbenzoic acid

This protocol details the guanidination of 3-amino-4-methylbenzoic acid.

- Materials:
 - 3-amino-4-methylbenzoic acid
 - Methanol
 - 50% Cyanamide aqueous solution
 - 36% Hydrochloric acid
 - Acetone
- Procedure:
 - To a 500 mL reaction flask, add 50.0 g of 3-amino-4-methylbenzoic acid, 300 mL of methanol, and 36.1 g of 50% cyanamide aqueous solution.
 - Heat the mixture to 70-80 °C.
 - Slowly add 40.2 g of 36% hydrochloric acid dropwise.
 - After the addition is complete, heat the reaction mixture to 100 °C and maintain for 3 hours.
 - Add an additional 6.7 g of 36% hydrochloric acid dropwise to maintain a pH of approximately 3.
 - Continue heating at 100 °C for another 6 hours.

- Distill off the solvent under reduced pressure until a significant amount of solid precipitates.
- Add 200 mL of acetone and stir at room temperature for 30 minutes.
- Cool the mixture to 5-10 °C, stir, and then filter the solid product.
- Wash the collected solid with acetone and dry at 70 °C for 3-4 hours to yield 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride.[3]
- Expected Yield: Approximately 52.3%.[3]

Protocol 2: Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

This protocol describes the cyclization reaction to form the Nilotinib intermediate.

- Materials:
 - 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate
 - 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one
 - Sodium hydroxide
 - 1-Butanol
 - Hydrochloric acid
 - DM Water
- Procedure:
 - In a round bottom flask under a nitrogen atmosphere, add 10 g of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate, 7.3 g of 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one, and 1.7 g of sodium hydroxide to 100 mL of 1-butanol.
 - Heat the reaction mixture to reflux temperature and stir for 12 hours.

- Cool the reaction mixture to 25-35 °C.
 - Add a solution of 1.5 g of sodium hydroxide in 37 mL of DM water over 20 minutes.
 - Heat the mixture to reflux (120-125 °C) and then cool back down to 25-35 °C.
 - Add hydrochloric acid to the reaction mixture at 25-35 °C and stir for one hour.
 - Filter the resulting solid, wash with DM water, and dry under vacuum at 50-55 °C to obtain 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[4]
- Expected Yield: 8.7 g.[4]

Quantitative Data Summary

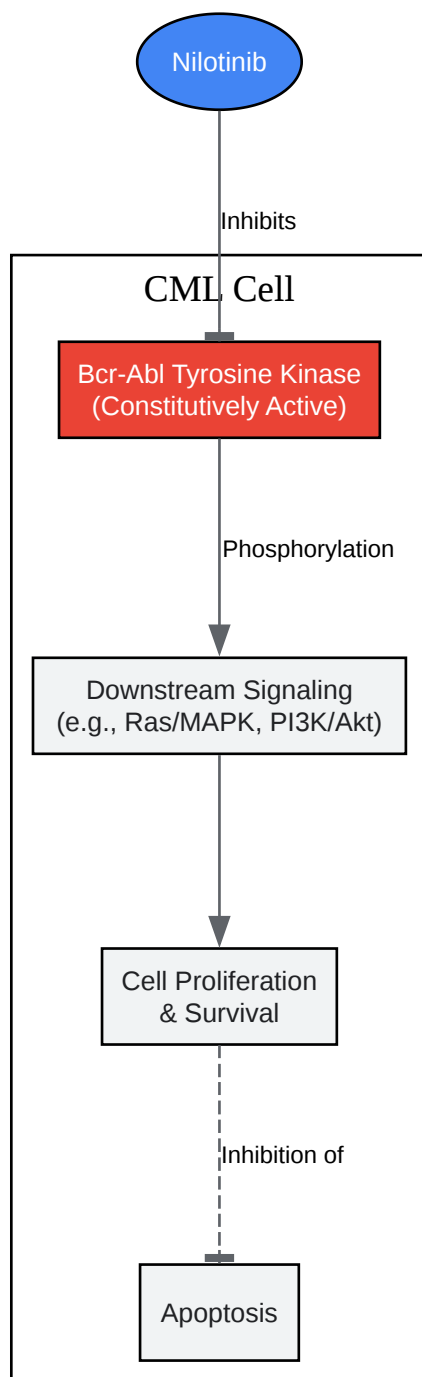
The following table summarizes the typical yields for the key reaction steps in the synthesis of the Nilotinib intermediate.

Reaction Step	Starting Material	Product	Typical Yield (%)
Guanidination	3-amino-4-methylbenzoic acid	3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride	~52.3%[3]
Cyclization	3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid methyl ester mononitrate	4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid	~87% (based on 10g starting material)[4]

Mechanism of Action and Signaling Pathway

The final drug product, Nilotinib, is a potent inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of Chronic Myeloid Leukemia (CML). Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, thereby

inhibiting its activity. This blocks downstream signaling pathways that are responsible for cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.



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Caption: Mechanism of action of Nilotinib in Chronic Myeloid Leukemia (CML) cells.

Other Potential Applications

Beyond its role as a precursor to Nilotinib, **4-Cyano-3-methylbenzoic acid** and its derivatives are explored in other therapeutic areas:

- Inhibitors of Streptococcal Streptokinase Expression: **4-Cyano-3-methylbenzoic acid** is a reactant in the preparation of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones, which have shown activity as inhibitors of streptokinase expression in Group A Streptococcus.[5]
- Platelet Aggregation Inhibitors: Patents suggest that cyanobenzoic acid derivatives can be used as intermediates for producing platelet aggregation inhibitors.[6]

Conclusion

4-Cyano-3-methylbenzoic acid is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is highlighted by its potential role in the synthesis of a key intermediate for the anticancer drug Nilotinib. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the full potential of this compound in the discovery and development of new therapeutic agents.

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